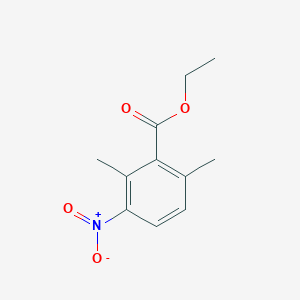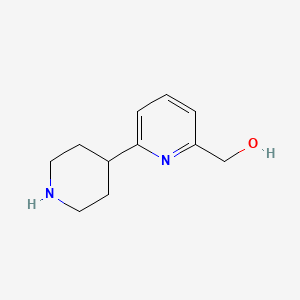![molecular formula C12H12N2O5 B3227294 [(3-Phenyl-5-isoxazolyl)methyl]amine oxalate CAS No. 1260835-39-9](/img/structure/B3227294.png)
[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate
Übersicht
Beschreibung
“[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate” is a chemical compound with the CAS Number: 1260835-39-9 . Its molecular weight is 264.24 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N2O.C2H2O4/c11-7-9-6-10 (12-13-9)8-4-2-1-3-5-8;3-1 (4)2 (5)6/h1-6H,7,11H2; (H,3,4) (H,5,6) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- Isoxazoles, including derivatives similar to [(3-Phenyl-5-isoxazolyl)methyl]amine oxalate, have been synthesized and studied for their unique chemical properties. For instance, a study by Rajanarendar, Karunakar, and Ramu (2006) explored the synthesis of various isoxazoles and their derivatives, highlighting the versatility and reactivity of these compounds in chemical synthesis (Rajanarendar, Karunakar, & Ramu, 2006).
Antitumor Activity :
- Some isoxazolyl derivatives have shown promising antitumor activity. Potkin et al. (2014) synthesized isoxazolylcarbamides and reported their high antitumor activity, capable of enhancing the effects of cytostatic drugs (Potkin et al., 2014).
Antimicrobial Activity :
- Research by Rajanarendar, Karunakar, and Srinivas (2004) involved synthesizing various isoxazolyl thiazoles and testing them for antimicrobial activity, suggesting their potential use in combating microbial infections (Rajanarendar, Karunakar, & Srinivas, 2004).
Photochemistry and Molecular Rearrangements :
- The photochemistry of isoxazole derivatives, such as those similar to this compound, has been studied. For example, Buscemi, Vivona, and Caronna (1996) investigated the photoinduced molecular rearrangements of some oxadiazoles, including the formation of triazoles and benzimidazoles (Buscemi, Vivona, & Caronna, 1996).
Crystal Structure and Molecular Docking Studies :
- The crystal structure and molecular docking studies of isoxazole derivatives provide insights into their interaction with biological targets. For instance, Nimbalkar et al. (2016) conducted molecular docking studies on isoxazolyl oxadiazoles, demonstrating their potential as antifungal drugs (Nimbalkar et al., 2016).
Novel Bioactivation Mechanisms :
- Bylund et al. (2012) described a novel bioactivation mechanism for reactive metabolite formation from phenyl methyl-isoxazole derivatives, providing insights into the pharmacokinetics and potential toxicity pathways of these compounds (Bylund et al., 2012).
Muscle Relaxant and Anticonvulsant Activities :
- Isoxazole derivatives have also been evaluated for their muscle relaxant and anticonvulsant activities. Tatee et al. (1986) synthesized and evaluated various isoxazolyl propanamide derivatives for these biological activities (Tatee et al., 1986).
Safety and Hazards
Eigenschaften
IUPAC Name |
oxalic acid;(3-phenyl-1,2-oxazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.C2H2O4/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8;3-1(4)2(5)6/h1-6H,7,11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEDYUDBNPSPAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


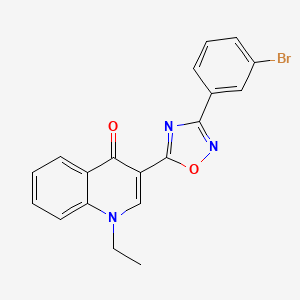

![Methyl 4-chloropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3227229.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine](/img/structure/B3227232.png)
![tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B3227237.png)
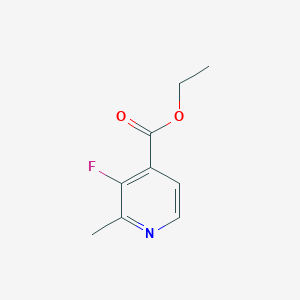
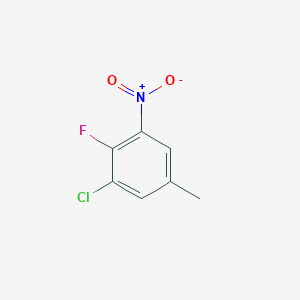

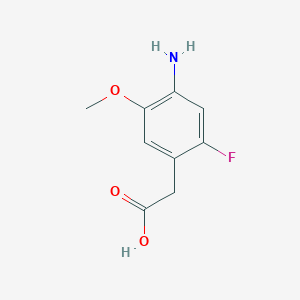
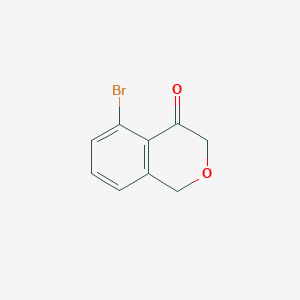
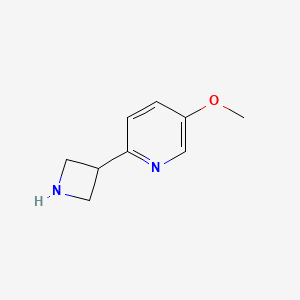
![7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3227292.png)
